Product packaging for UDP-D-apiose(Cat. No.:)

UDP-D-apiose

Cat. No.: B1215544
M. Wt: 536.28 g/mol
InChI Key: SYVORCSTSYHSPN-UXAZDEAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-D-apiose (UDP-Api) is a crucial nucleotide sugar that serves as the activated donor molecule for the incorporation of D-apiose into plant cell components . This plant-specific branched-chain monosaccharide is a key building block for essential pectic polysaccharides, including rhamnogalacturonan II (RG-II) and apiogalacturonan, which are vital for cell wall structure and integrity . In RG-II, the apiose residue provides the exclusive binding site for borate, leading to the formation of borate ester cross-links that dimerize pectin chains and are fundamental for constructing a rigid plant cell wall . Defects in this cross-linking process are known to cause severe growth abnormalities, underscoring the critical role of this compound in plant development . Beyond its primary role in cell walls, this compound is also the sugar donor for apiosyltransferases that catalyze the synthesis of various apioglycosides—a class of nearly 1,200 secondary metabolites, such as the flavone glycoside apiin . These apiosylated compounds are suggested to function as cryoprotectants and protect against oxidative stress . The biosynthesis of this compound is catalyzed by this compound/UDP-D-xylose synthase (AXS), a single enzyme that performs a complex multistep reaction involving decarboxylation and sugar ring contraction to form this compound from UDP-D-glucuronic acid (UDP-GlcUA) . Researchers should note that this compound is known to be unstable in solution, with its stability highly dependent on pH and temperature . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O16P2 B1215544 UDP-D-apiose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N2O16P2

Molecular Weight

536.28 g/mol

IUPAC Name

[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C14H22N2O16P2/c17-4-14(23)5-28-12(10(14)21)31-34(26,27)32-33(24,25)29-3-6-8(19)9(20)11(30-6)16-2-1-7(18)15-13(16)22/h1-2,6,8-12,17,19-21,23H,3-5H2,(H,24,25)(H,26,27)(H,15,18,22)/t6-,8-,9-,10+,11-,12-,14-/m1/s1

InChI Key

SYVORCSTSYHSPN-UXAZDEAISA-N

SMILES

C1C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)(CO)O

Isomeric SMILES

C1[C@@]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)(CO)O

Canonical SMILES

C1C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)(CO)O

Synonyms

UDP-apiose
UDP-D-apiose

Origin of Product

United States

Biosynthesis and Enzymology of Udp D Apiose

Metabolic Precursors of UDP-D-Apiose

The formation of this compound begins with a readily available sugar nucleotide, which is channeled through a specific biosynthetic pathway.

UDP-D-glucuronic acid (UDP-GlcA) is the direct and established precursor for the synthesis of this compound. nih.govresearchgate.netoup.com Early biochemical studies in plants like duckweed (Lemna minor) and parsley (Petroselinum crispum) identified that this compound is formed from UDP-D-glucuronate through a reaction involving decarboxylation and a rearrangement of the carbon skeleton. nih.govresearchgate.netnih.gov This conversion is a remarkable biochemical transformation that leads to a contraction of the pyranose ring of glucuronic acid to the furanose ring of apiose. nih.gov The enzyme responsible for this reaction, this compound/UDP-D-xylose synthase, utilizes UDP-GlcA to produce both this compound and UDP-D-xylose. nih.govnih.gov

The precursor, UDP-D-glucuronic acid, is itself derived from a common sugar nucleotide, UDP-D-glucose. The synthesis of UDP-GlcA is catalyzed by the enzyme UDP-D-glucose dehydrogenase (UGD), which mediates the NAD+-dependent oxidation of UDP-D-glucose at the C-6 position. nih.govmdpi.com This two-fold oxidation converts the primary alcohol group of the glucose moiety into a carboxylic acid, yielding UDP-D-glucuronic acid. nih.gov This pathway ensures a steady supply of UDP-GlcA for various metabolic processes, including the biosynthesis of this compound and cell wall polysaccharides. oup.commdpi.com

This compound/UDP-D-Xylose Synthase (AXS/UAXS)

The central enzyme in the biosynthesis of this compound is the this compound/UDP-D-xylose synthase (AXS or UAXS). This single enzyme catalyzes the complex conversion of UDP-D-glucuronic acid into both this compound and UDP-D-xylose. nih.govnih.gov The reaction is notable for its complexity, involving decarboxylation, sugar ring contraction, and the formation of a branched-chain sugar within a single active site. nih.govacs.org

In the model plant Arabidopsis thaliana, the this compound/UDP-D-xylose synthase is encoded by two homologous genes, AXS1 and AXS2. oup.comresearchgate.net While both genes are expressed in various plant tissues, AXS2 generally shows a higher level of expression. researchgate.net Genetic studies have demonstrated that these genes are essential for plant viability; a double mutation knocking out both AXS1 and AXS2 is lethal. researchgate.netuniprot.org Heterozygous mutants show developmental defects, highlighting the critical role of this compound in plant growth and development. uniprot.org The identification of these genes has been pivotal in understanding the molecular basis of apiose synthesis in plants. nih.gov

Table 1. Genetic and Functional Information of AXS Isoforms in Arabidopsis thaliana
GeneProtein ProductExpression PatternMutant Phenotype
AXS1This compound/UDP-D-xylose synthase 1Ubiquitously expressed across all plant tissues and developmental stages. researchgate.netSingle mutants (axs1) show no visible morphological differences. uniprot.org Double mutants (axs1 axs2) are non-viable. researchgate.netuniprot.org
AXS2This compound/UDP-D-xylose synthase 2Ubiquitously expressed, generally at higher levels than AXS1. researchgate.netHeterozygous mutants (axs1/+ axs2 and axs1 axs2/+) exhibit intermediate phenotypes, including impaired seed production and loss of apical dominance. uniprot.org

To study its enzymatic properties, the cDNA for AXS1 from Arabidopsis was functionally expressed in Escherichia coli. nih.govresearchgate.net The resulting recombinant enzyme was purified and shown to catalyze the conversion of UDP-D-glucuronic acid into a mixture of this compound and UDP-D-xylose. nih.govnih.gov Biochemical characterization revealed that the enzyme has a specific turnover number and is subject to inhibition by related sugar nucleotides. For instance, the recombinant AXS1 was strongly inhibited by UDP-D-galacturonate. nih.govresearchgate.net The ratio of the two products, this compound and UDP-D-xylose, is typically around 1:1 at neutral pH. nih.gov

Table 2. Biochemical Properties of Recombinant Arabidopsis thaliana AXS1
ParameterValueReference
Expression SystemEscherichia coli nih.govresearchgate.net
SubstrateUDP-D-glucuronic acid nih.gov
ProductsThis compound and UDP-D-xylose nih.govresearchgate.net
Turnover Number (kcat)0.3 min-1 nih.govresearchgate.net
Optimal pH8.0 uniprot.org
InhibitorsUDP-D-galacturonate nih.gov

The enzymatic activity of this compound/UDP-D-xylose synthase is strictly dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. nih.govoup.comnih.gov The reaction mechanism involves a cycle of oxidation and reduction steps that are facilitated by this tightly bound coenzyme. nih.gov The process begins with the NAD+-dependent oxidation of the C4'-hydroxyl group of the UDP-D-glucuronic acid substrate. nih.gov Following a series of steps including decarboxylation and carbon skeleton rearrangement, the intermediate is then reduced by the NADH formed in the initial step to yield the final products. nih.gov This reliance on NAD+ places AXS/UAXS within the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes. acs.orgspringernature.com

Substrate Specificity and Allosteric Regulation of AXS/UAXS Activity (e.g., Inhibition by UDP-D-Galacturonate)

The enzyme this compound/UDP-D-xylose synthase (AXS or UAXS), central to the biosynthesis of this compound, exhibits specific substrate requirements and is subject to regulatory mechanisms. The primary substrate for this enzyme is UDP-D-glucuronic acid (UDP-GlcA). researchgate.netnih.gov The catalytic activity of AXS is dependent on the presence of NAD+ as a cofactor. researchgate.netnih.gov

The enzyme demonstrates a high degree of specificity. For instance, studies on a xylosyltransferase involved in a different biosynthetic pathway highlight that such enzymes can recognize not only the specific sugar moiety but also the broader structure of the acceptor substrate. nih.gov While AXS's primary role is the conversion of UDP-GlcA, its activity is significantly influenced by other molecules.

A key aspect of its regulation is inhibition by UDP-D-galacturonate, an epimer of the substrate. Research has shown that UDP-D-galacturonate acts as a strong inhibitor of AXS activity. researchgate.netnih.gov This inhibition may play a physiological role in modulating the flux of nucleotide sugars within the cell, ensuring a balanced production of precursors for cell wall biosynthesis. Furthermore, the reaction product UDP-D-xylose can also act as an inhibitor, potentially representing a feedback mechanism to regulate the biosynthetic pathway. acs.org

Enzyme Substrate Cofactor Inhibitor
This compound/UDP-D-xylose synthase (AXS/UAXS)UDP-D-glucuronic acidNAD+UDP-D-galacturonate, UDP-D-xylose

Mechanistic Elucidation of this compound Biosynthesis

The conversion of UDP-D-glucuronic acid into this compound is a complex enzymatic reaction catalyzed within a single active site. nih.govresearchgate.net This process involves multiple steps, including an unusual ring contraction and carbon skeleton rearrangement. researchgate.netnih.gov

Detailed Catalytic Pathway: Decarboxylation and Carbon Skeleton Rearrangement

The biosynthesis of this compound from UDP-D-glucuronic acid is an intricate process catalyzed by the NAD+-dependent enzyme this compound/UDP-D-xylose synthase (AXS). nih.govnih.gov The reaction begins with the oxidation of the C4' hydroxyl group of the UDP-GlcA substrate by the tightly bound NAD+ cofactor. nih.gov This initial step forms a UDP-4-keto-glucuronic acid intermediate.

Following oxidation, the reaction proceeds through a series of rearrangements. The proposed pathway involves the decarboxylation of the intermediate, which leads to the formation of a 4-ketoxylose intermediate (UDP-4-keto-xylose). acs.orgnih.gov This intermediate is a critical branch point in the reaction, leading to either this compound or UDP-D-xylose. The carbon skeleton of the sugar is rearranged, culminating in the formation of the branched-chain pentose (B10789219) that characterizes apiose. researchgate.netnih.gov The final step involves the reduction of an aldehyde intermediate by NADH to yield the this compound product. nih.govnih.gov

Role of the Retro-Aldol/Aldol (B89426) Mechanism in Ring Contraction (Pyranosyl-to-Furanosyl Transformation)

A central and highly unusual feature of this compound biosynthesis is the contraction of the six-membered pyranose ring of the glucuronic acid precursor into the five-membered furanose ring of apiose. nih.govresearchgate.net Mechanistic studies have provided strong evidence that this transformation occurs via a retro-aldol/aldol cleavage mechanism. nih.govnih.gov

After the initial oxidation of UDP-GlcA, deprotonation at the 2'-hydroxyl group facilitates a retro-aldol reaction, which involves the cleavage of the C2'-C3' bond of the sugar ring. nih.govnih.gov This bond cleavage opens the pyranose ring, forming a transient open-chain intermediate. researchgate.net Subsequently, an intramolecular aldol reaction occurs, where the carbon skeleton rearranges and cyclizes to form the five-membered furanosyl ring of the UDP-apiose aldehyde intermediate. nih.govnih.gov This integration of a classic retro-aldol/aldol chemical mechanism within the enzyme's catalytic cycle is a key feature that distinguishes UAXS from other related enzymes. nih.gov

Timing of Decarboxylation Relative to Sugar Ring Opening

The precise sequence of events within the UAXS active site has been a subject of detailed investigation. It has been demonstrated that the decarboxylation step occurs only after the opening of the sugar ring. nih.govresearchgate.net

The catalytic cycle begins with the NAD+-dependent oxidation of the substrate. This is followed by the retro-aldol cleavage that opens the pyranose ring. It is this ring-opened oxidized intermediate that then undergoes decarboxylation. nih.gov Kinetic isotope effect studies support a mechanism where the initial substrate oxidation and the retro-aldol ring-opening are coupled and occur in a single rate-limiting step that precedes the decarboxylation event. researchgate.net This sequence ensures that the carbon skeleton is correctly positioned for the subsequent rearrangement and ring contraction to form the apiose structure.

Identification and Functional Analysis of Catalytically Important Amino Acid Residues (e.g., Cys100)

Mutational and structural analyses have identified key amino acid residues within the active site of UAXS that are critical for its complex catalytic activity. Among these, Cysteine 100 (Cys100) has been shown to play a pivotal role in the carbon skeleton rearrangement. nih.govresearchgate.net

The thiol group of Cys100 acts as a catalytic acid/base, steering the rearrangement process by mediating proton transfer to and from the C3' position of the sugar intermediate. nih.govresearchgate.net This proton transfer is essential for the proper formation of the branched chain characteristic of apiose. The functional importance of this residue highlights how the enzyme's active site architecture is finely tuned to orchestrate the multiple chemical steps of oxidation, ring opening, decarboxylation, rearrangement, and reduction required to synthesize this compound.

Residue Proposed Function
Cys100Steers sugar skeleton rearrangement via proton transfer to and from C3'

Dual Product Formation: Concurrent Biosynthesis of UDP-D-Xylose

A notable characteristic of this compound/UDP-D-xylose synthase is its ability to produce two distinct nucleotide sugars: this compound and UDP-D-xylose. researchgate.netnih.govnih.govnih.gov Both products are synthesized from the same substrate, UDP-D-glucuronic acid, within the same active site. nih.gov Under neutral pH conditions, the two products are typically formed in a ratio of approximately 1:1. nih.gov

The formation of UDP-D-xylose is thought to occur when the UDP-4-keto-xylose intermediate is "prematurely" reduced by NADH before the carbon skeleton rearrangement and ring contraction can take place. nih.gov This reduction of the 4-keto group yields the pyranose product, UDP-D-xylose. Interestingly, the reaction is irreversible in the sense that AXS cannot catalyze the conversion of UDP-D-xylose back into this compound, suggesting there is no mechanistic link between the two final products once they are formed. acs.orgnih.gov

Physiological Implications of Product Inhibition on AXS/UAXS Activity (e.g., UDP-D-Xylose Inhibition)

The enzyme this compound/UDP-D-xylose synthase (AXS or UAXS) is a critical biocatalyst in plants, converting UDP-D-glucuronic acid into two significant sugar nucleotides: this compound and UDP-D-xylose. nih.gov This bifunctional activity is subject to regulatory mechanisms, most notably product inhibition, which plays a crucial physiological role in managing the flux of precursors for cell wall biosynthesis. acs.org

Research has demonstrated that UDP-D-xylose, one of the two products of the AXS-catalyzed reaction, acts as an inhibitor of the enzyme's activity. nih.gov This inhibition is not due to an unfavorable reaction equilibrium but is rather a form of substrate inhibition. acs.org UDP-D-xylose can exist in two stable chair conformations in an aqueous solution. acs.org It is hypothesized that the more favorable and stable of these conformations binds to the AXS enzyme in an unproductive manner, effectively blocking the active site and inhibiting further catalytic activity. nih.govacs.org

The physiological implication of this product inhibition is the regulation of plant cell wall biogenesis. acs.org D-apiose is an essential component of the pectic polysaccharide rhamnogalacturonan-II (RG-II), where it is involved in forming borate (B1201080) diester cross-links that provide structural integrity to the cell wall. nih.govnih.gov By controlling the activity of AXS, the plant can modulate the supply of both this compound and UDP-D-xylose, which are precursors for different cell wall components. This feedback mechanism likely helps maintain a balanced pool of nucleotide sugars, ensuring that the complex polysaccharides of the cell wall are synthesized in the correct proportions for normal plant growth and development. acs.org Depletion of AXS activity has been shown to lead to severe defects in RG-II, abnormal cell wall thickening, and growth arrest, highlighting the importance of its regulated function. nih.gov

Summary of Product Inhibition on AXS/UAXS Activity
EnzymeSubstrateInhibitory ProductProposed Mechanism of InhibitionPhysiological Consequence
This compound/UDP-D-xylose synthase (AXS/UAXS)UDP-D-glucuronic acidUDP-D-xyloseUnproductive binding of the most stable chair conformation of UDP-D-xylose to the enzyme's active site. nih.govacs.orgRegulation of the precursor pool for plant cell wall polysaccharides, ensuring balanced synthesis. acs.org

Enzymes Involved in Downstream Metabolism of this compound (e.g., Apiosyltransferases)

Once synthesized, this compound serves as the activated donor of the apiosyl group for the biosynthesis of various natural products, including cell wall polysaccharides and secondary metabolites. nih.gov The key enzymes involved in this downstream metabolism are apiosyltransferases, a class of glycosyltransferases that catalyze the transfer of the apiose moiety from this compound to a specific acceptor molecule. oup.com

Apiosyltransferases are crucial for the formation of apiosides, which are glycosides containing an apiose sugar. nih.gov These enzymes exhibit high specificity for both the this compound donor and the acceptor substrate. Several apiosyltransferases have been identified and characterized from different plant species, each playing a distinct role in the plant's specialized metabolism.

One well-studied example is the flavone (B191248) apiosyltransferase from celery and parsley, which is involved in the biosynthesis of apiin (B1667559). nih.govenzyme-database.org This enzyme, identified as UGT94AX1 in celery, transfers an apiose residue from this compound to the 2"-hydroxyl group of a glucose moiety on apigenin (B1666066) 7-O-glucoside. nih.gov The enzyme can also utilize other flavone and flavonol 7-O-glucosides as acceptors, such as those of quercetin, luteolin, and chrysoeriol, demonstrating a degree of acceptor flexibility within a specific class of compounds. nih.gov

More recently, an efficient apiosyltransferase, GuApiGT, was discovered in Glycyrrhiza uralensis (licorice). nih.gov This enzyme catalyzes the 2″-O-apiosylation of flavonoid glycosides and shows strict selectivity for the UDP-apiose donor. nih.gov The identification and characterization of these enzymes are critical steps in understanding the biosynthetic pathways of bioactive apiosides and open possibilities for their biotechnological production. nih.gov

Examples of Characterized Apiosyltransferases
Enzyme Name / EC NumberSource OrganismDonor SubstrateAcceptor Substrate(s)Product
Flavone apiosyltransferase (UGT94AX1) nih.gov / EC 2.4.2.25 enzyme-database.orgCelery (Apium graveolens), Parsley (Petroselinum crispum) oup.comnih.govThis compoundApigenin 7-O-β-D-glucoside enzyme-database.orgApiin (Apigenin 7-O-[β-D-apiosyl-(1→2)-β-D-glucoside]) enzyme-database.org
GuApiGT nih.govGlycyrrhiza uralensisThis compoundFlavonoid glycosides (e.g., Isoliquiritin)2″-O-apiosylated flavonoid glycosides

Biological Functions and Metabolic Context of Udp D Apiose

Integral Role in Plant Cell Wall Biogenesis

The primary function of UDP-D-apiose lies in its role as a substrate for glycosyltransferases that incorporate D-apiose into specific cell wall polysaccharides.

Rhamnogalacturonan II (RG-II) is a highly complex and conserved pectic polysaccharide found in the primary cell walls of all vascular plants oup.comfrontiersin.orgfrontiersin.orgrsc.orgwikipedia.org. This compound is the direct precursor for the incorporation of D-apiose residues into RG-II researchgate.netpsu.eduacs.orgnih.govoup.comwikipedia.orgontosight.aisigmaaldrich.com. Within the RG-II structure, D-apiose is strategically located in side chains A and B, acting as a crucial attachment point for these complex oligosaccharide structures to the homogalacturonan backbone psu.eduoup.comrsc.orgwikipedia.orgosti.govresearchgate.net. The precise placement of these apiose residues is critical for the subsequent functionalization of RG-II oup.comfrontiersin.orgfrontiersin.org.

Beyond RG-II, this compound is also essential for the synthesis of Apiogalacturonan (ApiGalA), another pectic polysaccharide. ApiGalA features a backbone of 1,4-linked α-D-galacturonic acid residues that are substituted with apiosyl and di-apiosyl side chains oup.comfrontiersin.org. This compound serves as the activated sugar donor for the apiosylation of the ApiGalA structure, contributing to its unique architecture nih.govnih.govresearchgate.net.

One of the most significant roles of D-apiose in the plant cell wall is its involvement in borate-mediated cross-linking, primarily within RG-II researchgate.netpsu.eduacs.orgnih.govoup.comrsc.orgwikipedia.orgsigmaaldrich.comresearchgate.netscbt.com. The vicinal hydroxyl groups at the C-2 and C-3 positions of the D-apiose furanose ring are ideally situated to form a stable borate (B1201080) diester bond with boron psu.edumdpi.com. This borate bridge covalently links two RG-II monomers, forming an RG-II dimer uga.eduoup.comfrontiersin.orgfrontiersin.orgrsc.orgwikipedia.orgresearchgate.netmdpi.comnih.goved.ac.ukresearchgate.net. This dimerization process is vital for the structural integrity, mechanical strength, and extensibility of the primary plant cell wall researchgate.netoup.comfrontiersin.orgfrontiersin.orgrsc.orgresearchgate.nettandfonline.comfrontiersin.orgresearchgate.net. Boron itself is an essential micronutrient for plants, and its principal known function is facilitating this RG-II cross-linking frontiersin.orgrsc.orgresearchgate.netmdpi.comtandfonline.com.

A deficiency in this compound supply has profound consequences for cell wall structure and plant viability. Genetic mutations or disruptions in the biosynthesis pathway of this compound, particularly affecting the UAXS enzymes, lead to a significant reduction in RG-II content and structural integrity uga.edunih.govoup.com. This RG-II deficiency results in severe cell wall thickening and is often associated with cell death, growth arrest, and leaf yellowing tandfonline.comfrontiersin.orgnih.govoup.com.

For instance, virus-induced gene silencing (VIGS) of NbAXS1 in Nicotiana benthamiana resulted in significantly reduced levels of D-apiose, along with markers for RG-II side chains, leading to cell death and abnormal cell wall structures, including excessive thickening and wall gaps nih.gov. Similarly, mutations affecting UDP-glucose dehydrogenase (UGD), an enzyme upstream in the pathway leading to UDP-D-glucuronate (the precursor of this compound), also cause severe developmental defects and swollen cell walls due to reduced RG-II side chains oup.comtandfonline.comtandfonline.comnih.gov. The complete absence of both AXS1 and AXS2 enzymes renders plants non-viable uniprot.org.

Table 1: Apiose Content in Spirodela polyrrhiza During Development

Developmental StageApiose Content (% of total non-cellulosic wall sugar residues)Citation
Vegetative Fronds~20% nih.govresearchgate.net
Dormant Turions~0.2% nih.govresearchgate.net

Table 2: Impact of AXS1 Depletion on Cell Wall Components in Nicotiana benthamiana

ComponentWild Type (Implied)NbAXS1 VIGS LinesCitation
D-ApioseHighSignificantly reduced nih.gov
2-O-methyl-L-fucose (RG-II side chain B marker)HighSignificantly reduced nih.gov
2-O-O-methyl-D-xylose (RG-II side chain A marker)HighSignificantly reduced nih.gov

Table 3: Impact of UDP-GlcDH Deficiency on RG-II Side Chains in Arabidopsis

MutantGene DefectRG-II Side Chain ReductionPhenotypeCitation
ugd2,3UDP-glucose dehydrogenase (2 genes)~60%Swollen cell walls, severe developmental defects oup.comtandfonline.comnih.gov

Influence on Plant Growth and Development

The synthesis and accumulation of this compound are subject to developmental control. Studies in duckweed (Spirodela polyrrhiza) have demonstrated significant differences in apiose content during different developmental stages. Vegetative fronds are rich in D-apiose (approximately 20% of non-cellulosic wall sugars), whereas dormant turions contain only trace amounts (about 0.2%) nih.govresearchgate.net. This developmental shift is linked to a regulated decrease in the biosynthesis of cell wall polysaccharides, mediated by a reduction in the supply of this compound. The activity of UDP-apiose/UDP-xylose synthase is implicated as a key controlling factor in this process nih.govnih.govresearchgate.net. Experimental feeding with radiolabeled glucuronic acid confirmed a substantially higher accumulation of UDP-[3H]apiose in vegetative fronds compared to turions, underscoring the developmental regulation of its production nih.govnih.govresearchgate.net. The widespread expression of UAXS genes across all plant organs suggests a consistent requirement for this compound synthesis as a precursor for essential cell wall components throughout the plant's life cycle researchgate.netpsu.eduacs.orgnih.gov.

Phenotypic Characterization of Mutant Lines (e.g., axs double mutation in Arabidopsis)

In Arabidopsis thaliana, the this compound/UDP-D-xylose synthase (AXS) activity is attributed to two homologous genes, AXS1 and AXS2. Both genes are ubiquitously expressed, with AXS2 generally showing higher expression levels across various tissues. The homozygous axs double mutant (axs1 axs2) is lethal, indicating the essential nature of this compound for plant survival.

Heterozygous mutants, such as axs1/+ axs2 and axs1 axs2/+, exhibit intermediate phenotypes. Specifically, axs1/+ axs2 plants are characterized by impaired seed production and sterility, ultimately leading to death. In contrast, axs1 axs2/+ mutants display a loss of shoot and root apical dominance. These phenotypic alterations are associated with a significant reduction in this compound levels, with axs1 axs2/+ mutants showing an approximately 83% decrease in UDP-Api content. Furthermore, the cell walls of axs1 axs2/+ mutants are thicker and contain a reduced amount of the rhamnogalacturonan II-borate (RG-II-borate) complex compared to wild-type plants. These findings underscore the critical role of AXS enzymes in this compound synthesis and its subsequent incorporation into the RG-II-borate complex, which is vital for plant growth and development.

Consequences of Targeted Gene Silencing (e.g., VIGS) on Plant Morphology and Viability

Virus-induced gene silencing (VIGS) has been employed to investigate the function of genes involved in this compound biosynthesis. In Nicotiana benthamiana, VIGS targeting the NbAXS1 gene, which encodes a this compound/UDP-D-xylose synthase, resulted in severe consequences for plant morphology and viability. Plants subjected to NbAXS1 VIGS exhibited growth arrest and leaf yellowing. Microscopic examination of these VIGS lines revealed cell death, characterized by cell lysis and the disintegration of cellular organelles. This cell death was accompanied by an excessive formation of reactive oxygen species and the induction of protease genes. Additionally, abnormal cell wall structures were observed, including excessive cell wall thickening and wall gaps. These cellular defects were correlated with significantly reduced levels of D-apiose, as well as 2-O-methyl-L-fucose and 2-O-methyl-D-xylose, which are markers for RG-II side chains. These results suggest that the depletion of this compound via gene silencing leads to RG-II deficiency, structural cell wall alterations, and ultimately cell death, highlighting the essential role of UDP-Api in maintaining plant cell integrity and viability. VIGS has proven to be a powerful and efficient tool for gene function analysis in plants, allowing researchers to study gene functions involved in development, metabolism, and cellular signaling.

Participation in Plant Secondary Metabolite Biosynthesis

This compound serves as a key glycosyl donor for the synthesis of various plant secondary metabolites, influencing their structural diversity and biological functions.

Biosynthesis of Apiosylated Flavonoids, Coumarins, Lignans, and Saponins

This compound is directly involved in the glycosylation of a range of plant secondary metabolites, including flavonoids, coumarins, lignans, and saponins. The addition of D-apiose to these compounds, a process known as apiosylation, can significantly alter their physicochemical properties, such as solubility and stability, and can modulate their biological activities. For instance, apiosylation can influence the antioxidant, antimicrobial, or signaling properties of these compounds. The specific enzymes responsible for transferring D-apiose from this compound to the aglycones of these secondary metabolites are glycosyltransferases (GTs), and their identification and characterization are ongoing areas of research.

Diversification of Secondary Metabolites Through D-Apiose Glycosylation

The glycosylation of secondary metabolites with D-apiose represents a significant mechanism for diversifying the chemical structures found in plants. By attaching this branched-chain sugar, plants can create a wider array of compounds with potentially distinct biological roles. This glycosylation process can impact the localization, transport, and interaction of secondary metabolites within plant tissues. Furthermore, apiosylation can confer unique properties that may be advantageous for plant defense, signaling, or adaptation to environmental conditions. The precise impact of apiose glycosylation on the diversification of specific classes of secondary metabolites, such as flavonoids and coumarins, is a subject of ongoing investigation.

Elucidation of Biological Roles for Apiosylated Secondary Metabolites

The biological roles of apiosylated secondary metabolites are diverse and are still being elucidated. Apiose-containing compounds have been implicated in various physiological processes. For example, some apiosylated flavonoids and coumarins may possess enhanced antioxidant or radical scavenging activities compared to their non-glycosylated counterparts. Apiose conjugation can also influence the bioavailability and metabolic fate of these compounds. While the precise functions of many apiosylated secondary metabolites are not fully understood, their presence in plant tissues suggests important roles in plant defense mechanisms, stress responses, or developmental processes. Further research is needed to fully characterize the specific biological activities and ecological significance of these apiose-conjugated compounds.

Emerging Roles of this compound in Microbial Metabolism

While this compound is well-established for its roles in plant cell walls and secondary metabolism, emerging research suggests its potential involvement in microbial metabolism. Studies have indicated that some microorganisms may possess pathways for synthesizing or utilizing apiose or its precursors. The exact nature of these roles and the metabolic pathways involved are still under investigation, but this area represents a new frontier in understanding the broader distribution and functions of this compound in biological systems.

Compound List

this compound (UDP-Api)

UDP-D-xylose (UDP-Xyl)

UDP-D-glucuronate (UDP-GlcA)

D-apiose

2-O-methyl-L-fucose

2-O-methyl-D-xylose

Rhamnogalacturonan II (RG-II)

Flavonoids

Coumarins

Lignans

Saponins

UDP-D-galacturonate

UDP-D-galactose

UDP-D-glucose

UDP-D-arabinose

UDP-L-rhamnose

UDP-D-galacturonic acid

UDP-D-glucuronic acid 4-epimerase (GAE)

UDP-D-glucose dehydrogenase (UGD)

this compound/UDP-D-xylose synthase (AXS)

UDP-Xylose synthase (UXS)

UDP-Xylose transporter (UXT)

UDP-Araf transporter (UAfT)

Rhamnose synthase (RHM)

UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase 4-reductase (NRS/UER)

UDP-galactose/glucose 4-epimerase (UGE)

Phytoene desaturase (PDS)

Lipoxygenase (LOX)

Salt overly sensitive (SOS) pathway

Drought-induced 19 (Di19) protein

β-glucosidases (BGLUs)

Chloroplast development protein (CLA1)

S-adenosylmethionine methyltransferase (SAMT1)

Auxin3.

This compound (UDP-Api) is a unique nucleotide sugar that plays a vital role in plant biology. It serves as the activated precursor for the incorporation of D-apiose, a branched-chain pentose (B10789219), into complex cell wall polysaccharides and a diverse array of secondary metabolites. The presence and function of this compound are critical for plant structural integrity and biochemical diversification.

Genetic Dissection of this compound Biosynthesis Pathways

The synthesis of this compound is primarily catalyzed by this compound/UDP-D-xylose synthases (AXSs). These enzymes convert UDP-D-glucuronate (UDP-GlcA) into both this compound and UDP-D-xylose through a complex reaction involving decarboxylation and carbon skeleton rearrangement.

Phenotypic Characterization of Mutant Lines (e.g., axs double mutation in Arabidopsis)

In Arabidopsis thaliana, the biosynthesis of this compound is primarily mediated by two homologous genes, AXS1 and AXS2. These genes are ubiquitously expressed, with AXS2 generally exhibiting higher expression levels across various plant tissues. The homozygous double mutant (axs1 axs2) is lethal, underscoring the essential role of this compound for plant survival.

Heterozygous mutants display intermediate phenotypes. For instance, axs1/+ axs2 plants are unable to produce seeds and eventually die, while axs1 axs2/+ mutants exhibit a loss of shoot and root apical dominance. These developmental defects are linked to a significant reduction in this compound levels, with axs1 axs2/+ mutants showing an approximately 83% decrease. Consequently, the cell walls of these mutants are thicker and contain less rhamnogalacturonan II-borate (RG-II-borate) complex, a crucial component for cell wall structure and integrity. These findings directly demonstrate the importance of AXS enzymes for this compound synthesis and its role in RG-II-borate complex formation, which is vital for plant growth and development.

Consequences of Targeted Gene Silencing (e.g., VIGS) on Plant Morphology and Viability

Virus-induced gene silencing (VIGS) has been instrumental in understanding the functional consequences of depleting this compound biosynthesis. In Nicotiana benthamiana, silencing of the NbAXS1 gene, which encodes a this compound/UDP-D-xylose synthase, led to severe growth arrest and leaf yellowing. Microscopic analysis revealed cell death, characterized by cell lysis and organelle disintegration. This was accompanied by increased reactive oxygen species and the induction of protease genes. Abnormal cell wall structures, including thickening and gaps, were also observed. These cellular defects correlated with reduced levels of D-apiose and RG-II-specific markers, suggesting that this compound deficiency disrupts RG-II structure and leads to cell death. VIGS is a powerful technique for gene function analysis, enabling the study of genes involved in plant development and cellular processes.

Participation in Plant Secondary Metabolite Biosynthesis

This compound is a key glycosyl donor for the synthesis of a wide range of plant secondary metabolites, influencing their structural diversity and biological functions.

Biosynthesis of Apiosylated Flavonoids, Coumarins, Lignans, and Saponins

D-Apiose, supplied by this compound, is incorporated into numerous plant secondary metabolites, including flavonoids, coumarins, lignans, and saponins. This process, known as apiosylation, modifies the physicochemical properties of these compounds, affecting their solubility, stability, and biological activities. For example, apiosylated flavonoids, such as apiin (B1667559) found in parsley and celery, have been studied for their potential health benefits and roles in plant defense. The enzymes responsible for transferring D-apiose are apiosyltransferases (ApiTs), which are a type of glycosyltransferase (GT).

Diversification of Secondary Metabolites Through D-Apiose Glycosylation

The glycosylation of secondary metabolites with D-apiose represents a significant mechanism for generating chemical diversity in plants. Apiose conjugation can alter the localization, transport, and interaction of these compounds within plant tissues, potentially conferring advantages in plant defense, stress response, or signaling. The presence of over 1,200 plant-specialized metabolites containing apiose residues highlights the importance of this glycosylation in plant biochemistry.

Elucidation of Biological Roles for Apiosylated Secondary Metabolites

The biological roles of apiosylated secondary metabolites are diverse and are still being actively investigated. Apiose-containing compounds have been linked to various physiological functions, including antioxidant activity and roles in plant defense mechanisms. For instance, apiin has been associated with stress responses, such as UV irradiation, and is found in winter-hardy plants. While the precise functions of many apiosylated compounds are not fully understood, their widespread occurrence suggests significant roles in plant survival and interaction with the environment.

Emerging Roles of this compound in Microbial Metabolism

While this compound is predominantly recognized for its roles in plants, recent research indicates its presence and potential metabolic functions in microorganisms. Apiosyl residues have been detected in extracts from bacteria such as Geminicoccus roseus and Xanthomonas pisi, suggesting that these microbes synthesize UDP-apiose. This discovery expands the known distribution of apiose metabolism beyond plants and opens new avenues for research into its roles in microbial biochemistry and ecology.

Compound List

this compound (UDP-Api)

UDP-D-xylose (UDP-Xyl)

UDP-D-glucuronate (UDP-GlcA)

D-apiose

2-O-methyl-L-fucose

2-O-methyl-D-xylose

Rhamnogalacturonan II (RG-II)

Flavonoids

Coumarins

Lignans

Saponins

UDP-D-galacturonate

UDP-D-galactose

UDP-D-glucose

UDP-D-arabinose

UDP-L-rhamnose

UDP-D-glucuronic acid 4-epimerase (GAE)

UDP-D-glucose dehydrogenase (UGD)

this compound/UDP-D-xylose synthase (AXS)

UDP-Xylose synthase (UXS)

UDP-Xylose transporter (UXT)

UDP-Araf transporter (UAfT)

Rhamnose synthase (RHM)

UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase 4-reductase (NRS/UER)

UDP-galactose/glucose 4-epimerase (UGE)

Phytoene desaturase (PDS)

Lipoxygenase (LOX)

Salt overly sensitive (SOS) pathway

Drought-induced 19 (Di19) protein

β-glucosidases (BGLUs)

Chloroplast development protein (CLA1)

S-adenosylmethionine methyltransferase (SAMT1)

Auxin

Discovery and Characterization of Apiose-Containing Glycans in Bacteria

The presence of the branched-chain sugar apiose, previously thought to be solely a component of plant cell walls and secondary metabolites, has been unexpectedly detected in certain bacterial species. Investigations into the marine phototroph Geminicoccus roseus and the plant pathogen Xanthomonas pisi revealed small amounts of apiose in their methanolic extracts plos.orgnih.govscience.govscience.govnih.govresearchgate.net. Further analysis indicated that apiose was also present in the cell pellet fractions of X. pisi plos.orgnih.govscience.govscience.govnih.govresearchgate.net. Glycans containing apiose residues were identified in both aqueous methanol-soluble and insoluble fractions of X. pisi, suggesting its incorporation into different cellular components researcher.lifeplos.org.

Table 1: Detection of Apiose in Bacterial Species

Bacterial SpeciesLocation of DetectionReference(s)
Geminicoccus roseusMethanolic extracts plos.orgnih.govscience.govscience.govnih.govresearchgate.net
Xanthomonas pisiMethanolic extracts, Cell pellet plos.orgnih.govscience.govscience.govnih.govresearchgate.netresearcher.lifeplos.orgosti.govresearchgate.net

Functional and Phylogenetic Analysis of Bacterial UDP-Apiose Synthases (bUAS)

The discovery of apiose in bacteria prompted the search for the enzymatic machinery responsible for its synthesis. Genes encoding UDP-apiose/UDP-xylose synthase (UAS)-like homologs, termed bacterial UDP-apiose synthases (bUAS), were identified in the genomes of G. roseus and X. pisi plos.orgnih.govscience.govscience.govnih.govresearchgate.netosti.gov. These bacterial bUAS genes exhibited relatively low protein homology to plant UAS enzymes plos.orgnih.govscience.govscience.govnih.govresearchgate.netosti.gov. Phylogenetic analysis positioned these bacterial UAS-like homologs within a distinct clade, separate from plant UAS and other nucleotide sugar biosynthetic enzymes, indicating a potentially independent evolutionary origin or significant divergence plos.orgnih.govresearchgate.netosti.govresearchgate.net.

Functional characterization through recombinant expression confirmed that these bacterial UAS-like proteins actively convert UDP-glucuronic acid into UDP-apiose and UDP-xylose plos.orgnih.govnih.govresearchgate.netosti.gov. Specifically, the activity of recombinant bUAS was found to be specific for UDP-glucuronic acid as a substrate nih.gov. In X. pisi, genes annotated as hypothetical glycosyltransferases (GTs), namely XpApiT and XpXylT, were found flanking the bUAS gene researcher.lifeplos.org. Further studies identified XpApiT as an apiosyltransferase (ApiT) that specifically utilizes UDP-apiose to generate apiosides, which were detected in the cell pellet fraction of E. coli co-expressing bUAS and XpApiT researcher.lifeplos.org.

Table 2: Bacterial UDP-Apiose Synthase (bUAS) and Apiosyltransferase (ApiT)

Bacterial SpeciesGene IdentifiedHomology to Plant UASActivity/RoleReference(s)
Geminicoccus roseusbUASLowConverts UDP-GlcA to UDP-apiose and UDP-xylose plos.orgnih.govnih.govresearchgate.netosti.gov
Xanthomonas pisibUASLowConverts UDP-GlcA to UDP-apiose and UDP-xylose plos.orgnih.govnih.govresearchgate.netosti.gov
Xanthomonas pisiXpApiT (GT)N/AApiosyltransferase (ApiT), uses UDP-apiose to generate apiosides in cell pellet researcher.lifeplos.org

Hypothesized Functions of Apiose-Containing Glycans in Bacterial Physiology

Despite the identification of the biosynthetic pathway for UDP-apiose and the detection of apiose-containing compounds in bacteria, the precise advantage or specific physiological function of synthesizing these glycans in bacteria remains largely unknown plos.orgnih.govresearchgate.netosti.gov. The apiosides detected in G. roseus and X. pisi are hypothesized to be incorporated as secondary metabolites. In X. pisi, apiose might also function as a component of cell wall glycans plos.org. Evidence suggests it is unlikely to be part of glycolipids, as apiose was not detected in chloroform-extracted fractions plos.org.

Mechanisms of Microbial Degradation of Apiose-Containing Polysaccharides in the Human Gut

The human gut microbiome, particularly members of the Bacteroidetes phylum, plays a significant role in the degradation of complex plant cell wall polysaccharides, which are not digestible by human enzymes nih.govsemanticscholar.orgtandfonline.comoup.comnih.gov. These bacteria utilize specialized genetic structures known as polysaccharide utilization loci (PULs) to sense, bind, deconstruct, and import target glycans nih.govsemanticscholar.org.

Species such as Bacteroides vulgatus and Bacteroides dorei have been shown to possess metabolic pathways for the degradation of D-apiose. These pathways involve enzymes like transketolase, D-apionate oxidoisomerase, and various decarboxylases, which collectively convert D-apiose into intermediates that can enter central carbon metabolism nih.gov. The degradation of rhamnogalacturonan II (RG-II), a complex pectin (B1162225) component containing apiose, by human gut symbionts has also been investigated, highlighting the capacity of these microbes to break down even highly recalcitrant plant glycans semanticscholar.orgnih.govnih.gov.

Table 3: D-Apiose Degradation Pathways in Human Gut Microbiota

Gut Bacterial SpeciesDegradation Pathway/EnzymesFunction/ProductReference(s)
Bacteroides spp.Polysaccharide Utilization Loci (PULs), Transketolase, D-apionate oxidoisomerase, DecarboxylasesDegrades D-apiose into intermediates of central carbon metabolism nih.govsemanticscholar.orgnih.govnih.gov
B. vulgatus, B. doreiTransketolase pathway, D-apionate oxidoisomerase, decarboxylasesConverts D-apiose to intermediates in central carbon metabolism nih.gov

Advanced Methodologies in Udp D Apiose Research

Analytical Techniques for UDP-D-Apiose and its Metabolites

Precise and sensitive analytical methods are essential for the detection, identification, and quantification of this compound and the various molecules involved in its metabolic pathway.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the enzymatic reactions that produce this compound. Due to the lack of a strong chromophore in sugar molecules, traditional UV-Vis detection can be challenging, though it is useful for detecting the uridine (B1682114) nucleotide portion of the molecule. To overcome this limitation, HPLC systems are often equipped with more universal detectors.

Corona Charged Aerosol Detection (CAD) has proven particularly effective for this purpose. nih.govwikipedia.org CAD can detect any non-volatile and many semi-volatile analytes, making it ideal for carbohydrate analysis. wikipedia.orgmdpi.com The detector works by nebulizing the column eluent, drying the resulting droplets into particles, and then charging these particles before measuring the aggregate charge with an electrometer. thermofisher.com This provides a response proportional to the mass of the analyte, independent of its optical properties. lcms.cz

In studies of this compound/UDP-D-xylose synthase (AXS), researchers have employed in situ HPLC assays with dual UV-visible and Corona Charged Aerosol Detection. nih.gov This combination allows for the simultaneous monitoring of both nucleotide-containing species (via UV) and all non-volatile products and substrates (via CAD), providing a comprehensive picture of the reaction progress. nih.gov

Table 1: Comparison of Detection Methods Used in HPLC Analysis of this compound

Detector Principle Analytes Detected Advantages Limitations
UV/Vis Measures absorbance of light by chromophores Nucleotide-containing compounds (UDP-sugars) Simple, robust, good for quantification of known compounds Cannot detect molecules without chromophores (e.g., free sugars)
Corona CAD Measures charge of aerosolized non-volatile particles All non-volatile and many semi-volatile compounds (sugars, nucleotides) Universal detection, mass-proportional response, compatible with gradients Requires volatile mobile phases

Mass spectrometry (MS), particularly when coupled with liquid chromatography and using electrospray ionization (ESI-MS/MS), is a powerful tool for the definitive identification and quantification of this compound and its metabolites. This technique provides molecular weight information and fragmentation patterns that serve as a molecular fingerprint for each compound.

In studies of this compound synthase homologs, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ESI-MS/MS has been used to identify the enzymatic products. The analysis of fragmentation data is key; for instance, the detection of a fragment ion at m/z 323.00 is a consistent indicator of the [UMP-H]⁻ fragment from a UDP-sugar, confirming the identity of the products as UDP-pentoses. This method allows for the clear differentiation between UDP-apiose and its co-product, UDP-xylose.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise chemical structure of molecules and for monitoring enzymatic reactions in real-time without the need for separation. nih.govnih.gov High-resolution ¹H NMR spectroscopy has been instrumental in studying the conversion of UDP-α-D-glucuronic acid to this compound and UDP-α-D-xylose. nih.govnih.gov

A significant challenge in studying this enzymatic reaction is the instability of the this compound product, which readily degrades. nih.gov Real-time NMR monitoring has allowed researchers to directly observe the transient formation of this compound in the reaction mixture. nih.govnih.gov These studies have not only confirmed the direct enzymatic production of this compound but have also led to the identification of a key intermediate, UDP-4-keto-xylose, providing crucial insights into the reaction mechanism. nih.gov Furthermore, NMR is used to confirm the identity and purity of synthesized substrate analogues used in mechanistic probes. researchgate.net

Table 2: Key ¹H NMR Signals for Monitoring UAXS-Catalyzed Reaction

Compound Abbreviation Key ¹H NMR Signal(s)
UDP-Glucuronic Acid G Anomeric proton
UDP-apiose A Anomeric proton and other sugar protons
Apiofuranosyl-1,2-cyclic phosphate cA Degradation product signals
UDP-xylose X Anomeric proton
UDP-4-keto-xylose K Intermediate-specific signals
Uridine Monophosphate U Ribose proton signals

Data derived from real-time NMR analysis of the UAXS reaction. nih.gov

Enzymatic Mechanism Probing Strategies

Understanding the intricate mechanism of this compound/UDP-D-xylose synthase (UAXS), the enzyme responsible for producing this compound, requires specialized biochemical strategies to dissect its multi-step catalytic cycle.

The kinetic isotope effect (KIE) is a powerful method used to determine the rate-limiting step of an enzyme-catalyzed reaction by measuring the change in reaction rate when an atom in the substrate is replaced with one of its heavier isotopes. wikipedia.org In the study of UAXS, researchers have used site-selectively deuterium (B1214612) (²H)-labeled UDP-α-D-glucuronic acid to probe the reaction mechanism. nih.gov

These KIE studies have provided strong evidence that the substrate oxidation by the enzyme's bound NAD⁺ cofactor and the subsequent retro-aldol sugar ring-opening occur in a single, coupled rate-limiting step that leads to decarboxylation. nih.govdntb.gov.ua This finding was crucial in refining the proposed mechanism for the complex rearrangement and ring contraction that transforms the six-carbon pyranoside precursor into the five-carbon, branched-chain furanoside product. nih.gov

The inherent instability of this compound complicates mechanistic studies, particularly those investigating the reversibility of its formation. nih.gov To circumvent this issue, chemists have designed and synthesized stable substrate analogues. Phosphonate (B1237965) analogues, where a non-hydrolyzable C-P bond replaces the labile P-O anomeric linkage, have been particularly valuable. nih.gov

Researchers synthesized an acetyl-protected phosphonate analogue of this compound. nih.govnih.govacs.org This stable mimic was used in an in situ HPLC assay, which demonstrated for the first time that the UAXS enzyme could indeed catalyze the interconversion between the apiose and xylose forms, a mechanistic detail that was previously difficult to establish. nih.govnih.gov The detection of a xylose cyclic phosphonate as a turnover product provided significant new details about the reaction and supported a retroaldol-aldol catalytic mechanism. nih.govacs.org

Additionally, other substrate analogues have been used as mechanistic probes. For example, a UDP-2-deoxy-GlcA analogue, which cannot undergo the initial C-2/C-3 aldol (B89426) cleavage, was shown not to produce the corresponding apiose product, confirming the necessity of this step in the ring contraction process. nih.gov

Structural Biology Approaches to AXS/UAXS

Understanding the catalytic mechanism of AXS/UAXS, which converts UDP-D-glucuronic acid into this compound and UDP-D-xylose, has been greatly facilitated by high-resolution structural and computational analyses.

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of AXS/UAXS, offering a static yet detailed snapshot of the enzyme's architecture. The crystal structure of the Arabidopsis thaliana enzyme, for instance, has been solved, revealing a homodimeric short-chain dehydrogenase/reductase (SDR) fold. researchgate.net This structural data provides a foundational framework for understanding how the enzyme accommodates its substrate and the tightly bound nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor within its active site.

Analysis of the enzyme-cofactor complex shows how AXS/UAXS integrates a classic catalytic cycle of oxidation and reduction. researchgate.net Crystallographic studies of the human homolog, UDP-xylose synthase (UXS), have also provided comparative insights into the broader family of NDP-sugar modifying enzymes. researchgate.net These high-resolution structures are critical for identifying key amino acid residues involved in substrate binding, catalysis, and determining the product ratio between this compound and UDP-D-xylose.

| Key Residues | Identification of specific amino acids (e.g., Cys, Tyr) crucial for catalysis. researchgate.net | Allows for targeted mutagenesis studies to validate the function of individual residues. |

While crystallography provides a static picture, computational methods offer dynamic insights into the enzymatic reaction. Molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have been used to model the complex, multi-step reaction catalyzed by AXS/UAXS. researchgate.net

MD simulations allow researchers to observe the conformational changes of the enzyme and substrate over time, revealing the flexibility of the active site and how it guides the substrate through the reaction pathway. researchgate.net This approach helps to understand how the enzyme stabilizes transient intermediates.

QM/MM calculations provide a more detailed view of the chemical transformations. In this method, the core active site where bond-breaking and bond-forming events occur is treated with high-level quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. rsc.orgresearchgate.net This hybrid approach has been crucial for deciphering the energetics of the reaction, including the oxidative decarboxylation, retro-aldol/aldol chemistry for sugar ring opening and contraction, and subsequent reduction steps. researchgate.netresearchgate.net Density functional theory (DFT) calculations have also been employed to investigate the energetics of the interconversion between this compound and UDP-D-xylose, providing insights into why the reverse reaction (from UDP-D-xylose to this compound) is not readily observed and suggesting potential substrate inhibition mechanisms. nih.govacs.orgnih.gov

Genetic Engineering and Omics Approaches

Genetic and genomic tools have enabled the functional characterization and study of the regulation of genes involved in this compound biosynthesis in vivo.

Escherichia coli is a widely used heterologous expression host for producing large quantities of functional plant enzymes like AXS/UAXS for biochemical and structural studies. nih.gov The coding sequences for AXS/UAXS from various plant species are cloned into E. coli expression vectors, allowing for high-level production and subsequent purification of the recombinant protein. nih.gov

This system is also invaluable for pathway reconstruction. For example, to ensure an adequate supply of the substrate UDP-D-glucuronic acid, the bacterial expression system can be co-transformed with a plasmid containing the gene for UDP-glucose dehydrogenase. nih.gov This co-expression strategy facilitates in vivo functional assays, enabling researchers to confirm the ability of a candidate gene to synthesize this compound by analyzing the nucleotide-sugar extracts from the engineered E. coli cells. nih.govnih.gov This approach has been successfully used to characterize AXS/UAXS homologs from a wide range of plant species, including bryophytes and green algae, shedding light on the evolutionary origins of apiose synthesis. nih.gov

To understand the physiological role of this compound and the function of AXS/UAXS in the context of the whole plant, researchers employ targeted gene knockout and silencing technologies. Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool that leverages a plant's natural defense mechanism against viruses to downregulate the expression of a specific target gene. nih.govnih.govrothamsted.ac.uk

In this technique, a fragment of the target gene (e.g., AXS1) is inserted into a modified viral vector. rothamsted.ac.uk When the plant is infected with this recombinant virus, its gene-silencing machinery recognizes and degrades the viral RNA, along with the endogenous mRNA of the target gene. nih.gov The resulting "knockdown" plants can then be analyzed for phenotypic changes, such as alterations in cell wall composition or developmental defects, to infer the gene's function. nih.govspringernature.com VIGS offers a rapid and efficient method for functional genomics in species where stable genetic transformation is challenging or time-consuming. mdpi.com

Table 2: Comparison of Functional Genomics Techniques

Technique Principle Advantage Application to this compound Research
Stable Transformation (e.g., T-DNA insertion) Integration of foreign DNA into the host genome to create a permanent null mutation (knockout). Creates stable, heritable lines for detailed phenotypic analysis. Studying the long-term developmental consequences of a complete loss of AXS/UAXS function.

| Virus-Induced Gene Silencing (VIGS) | Post-transcriptional gene silencing triggered by a recombinant virus carrying a target gene fragment. nih.gov | Rapid, transient, and applicable to a broad range of plant species. mdpi.com | Quickly assessing the function of AXS1 homologs in different plants or under specific conditions. |

Understanding when and where the genes for this compound synthesis are expressed is crucial for understanding its role in plant development and stress responses. Transcriptional profiling techniques, such as RNA-sequencing, can identify conditions (e.g., specific tissues, developmental stages, or stress treatments) under which AXS1 gene expression is up- or down-regulated. mdpi.com

To dissect the regulatory DNA sequences that control this expression, researchers use promoter-GUS (β-glucuronidase) reporter assays. nih.govnih.gov In this approach, the promoter region of the AXS1 gene is fused to the coding sequence of a reporter gene, GUS. This construct is then introduced into plants. The activity of the GUS enzyme, which produces a blue color in the presence of a specific substrate, serves as a proxy for the activity of the AXS1 promoter. researchgate.netresearchgate.net By creating a series of deletions in the promoter, specific cis-regulatory elements responsible for expression in certain tissues (e.g., vascular tissue, pollen) or in response to hormonal signals can be identified. mdpi.comnih.gov This provides detailed insights into the transcriptional control of this compound biosynthesis.

Bioinformatics and Comparative Genomics for Enzyme Discovery and Evolutionary Analysis

Bioinformatics and comparative genomics have become indispensable tools in the study of this compound, facilitating the discovery of new enzymes and providing profound insights into the evolutionary history of its biosynthetic pathways. These computational approaches allow researchers to navigate vast genomic and transcriptomic datasets to identify candidate genes, predict protein functions, and reconstruct the evolutionary relationships between enzymes involved in apiose metabolism.

Enzyme Discovery through Homology-Based Searches

A primary bioinformatic strategy for identifying novel this compound/UDP-D-xylose synthase (UAS), also known as AXS, enzymes is through homology-based searching of sequence databases. nih.govnih.gov This method leverages the conserved amino acid sequences of known UAS enzymes to find similar sequences in other organisms. For instance, the amino acid sequence of Arabidopsis thaliana AXS1/UAS1 has been effectively used as a query to probe public databases like Phytozome and the 1000 Plants (1KP) Project. nih.gov This approach has successfully identified UAS homologs across a wide range of plant species, from monocots to mosses, liverworts, hornworts, and even streptophyte green algae. nih.gov

The Basic Local Alignment Search Tool (BLAST) is a fundamental tool in this process, enabling the comparison of a query sequence against entire genomic or protein databases to find statistically significant matches. nih.gov Through such methods, researchers have identified UAS-like homologs in various bacteria, including Candidatus entotheonella, Geminicoccus roseus, Xanthomonas pisi, and Yangia pacifica, with sequence identities to Arabidopsis AXS1 ranging from 43% to 49%. nih.govplos.org

Below is a table summarizing UAS homologs identified in various organisms using bioinformatics approaches.

OrganismIdentified Enzyme/HomologDatabase(s) SearchedReference SequenceSequence Identity (%)
Geminicoccus roseusGrUASNCBI non-redundant databaseArabidopsis AXS/UAS146
Xanthomonas pisiXpUASNCBI non-redundant databaseArabidopsis AXS/UAS148
Candidatus entotheonellaCeUASNCBI non-redundant databaseArabidopsis AXS/UAS143
Yangia pacifica-NCBI non-redundant databaseArabidopsis AXS/UAS149
Mesotaenium endlicherianumUAS-like homolog1KP Project, PhytozomeArabidopsis AXS1/UAS175
Penium margaritaceumUAS-like homolog1KP Project, PhytozomeArabidopsis AXS1/UAS178
Physcomitrella patensUAS-like homolog1KP Project, PhytozomeArabidopsis AXS1/UAS174
Marchantia paleaceaUAS-like homolog1KP Project, PhytozomeArabidopsis AXS1/UAS165-82

Comparative Genomics and Gene Cluster Analysis

Comparative genomics provides a broader context for the identified genes by examining the genomic neighborhoods in which they reside. This is particularly insightful in prokaryotes, where genes involved in a common metabolic pathway are often organized into operons. khanacademy.org However, studies on bacterial UAS (bUAS) have revealed that the organization of operons harboring these genes is not conserved across different bacterial species. nih.govplos.org The genes flanking the bUAS gene vary, suggesting different genomic contexts and potentially different regulatory mechanisms. nih.gov

In contrast to the biosynthetic pathways, the discovery of catabolic pathways for D-apiose has been significantly advanced by tools such as Sequence Similarity Networks (SSNs) and Genome Neighborhood Networks (GNNs). nih.gov These tools allow for the visualization of relationships within large protein families and the analysis of gene proximity, respectively. nih.gov This strategy has been instrumental in identifying entire catabolic pathways by linking uncharacterized enzymes to known transport systems and metabolic enzymes through their genomic colocation. nih.gov

Evolutionary Analysis through Phylogenetics

Phylogenetic analysis is a powerful bioinformatic method used to infer the evolutionary history and relationships of enzymes. By aligning the amino acid sequences of UAS homologs from diverse organisms, researchers can construct phylogenetic trees that illustrate their evolutionary divergence. nih.govnih.gov

These analyses have revealed that UAS enzymes cluster into distinct groups. nih.gov For example, a phylogenetic tree generated with various UDP-sugar decarboxylases shows that UASs form a distinct group (III), which is separate from the clades for UDP-xylose synthase (UXS) (I) and other related bacterial enzymes like ArnA (II). nih.gov Furthermore, bacterial UAS-like homologs form their own distinct clade, separate from the plant UAS enzymes. nih.govplos.org This suggests that the ability to synthesize this compound may have evolved independently in bacteria and plants, or diverged very early in evolutionary history.

The discovery of functional UAS homologs in bryophytes and green algae challenges the earlier hypothesis that the capacity to produce apiose was exclusive to vascular plants. nih.govnih.gov This indicates that the genetic machinery for this compound synthesis appeared before the evolution of complex, apiose-containing cell wall polysaccharides like rhamnogalacturonan II. nih.gov

Key Findings from Evolutionary Analyses:

Distinct Clades: UAS enzymes form a phylogenetic group separate from UXS and other related decarboxylases. nih.gov

Bacterial vs. Plant Divergence: Bacterial UAS homologs cluster in a clade distinct from that of plant UAS enzymes. nih.gov

Early Origin: The presence of UAS homologs in green algae and bryophytes suggests that the ability to synthesize this compound predates the emergence of vascular plants. nih.gov

The integration of these advanced bioinformatics and comparative genomics methodologies continues to be a driving force in this compound research, enabling the identification of novel enzymes and unraveling the intricate evolutionary narrative of this unique branched-chain sugar.

Evolutionary and Comparative Aspects of Udp D Apiose Metabolism

Phylogenetic Relationships of UDP-D-Apiose Synthases Across Kingdoms

The biosynthesis of this compound from UDP-D-glucuronic acid is catalyzed by the enzyme this compound/UDP-D-xylose synthase (UAS). Phylogenetic analyses of UAS amino acid sequences reveal distinct evolutionary relationships both within and between kingdoms, particularly plants and bacteria.

When compared with other related UDP-sugar decarboxylases, UAS proteins form a distinct cluster. nih.gov A phylogenetic tree generated using sequences from plants, bacteria, and humans shows that UAS enzymes (Group III) are clearly separated from UDP-xylose synthases (UXS, Group I) and bacterial enzymes like ArnA (Group II), which is involved in UDP-4-keto-arabinose synthesis. nih.govplos.org This separation suggests that UAS enzymes evolved as a specialized lineage from a common ancestral decarboxylase.

Within the plant kingdom, UAS homologs have been identified in dicots, monocots, avascular bryophytes (mosses, liverworts, hornworts), and streptophyte green algae. nih.govnih.gov These plant-based UAS proteins cluster together, indicating a shared ancestry and the early emergence of this enzyme in the streptophyte lineage of green plants. nih.gov

Interestingly, functional UAS homologs have also been discovered in bacteria, such as the marine phototroph Geminicoccus roseus and the plant pathogen Xanthomonas pisi. plos.orgnih.gov Phylogenetic analysis reveals that these bacterial UAS (bUAS) proteins form a clade that is distinct from the plant UAS enzymes. plos.orgnih.gov This clear separation between the bacterial and plant UAS clades points to different evolutionary trajectories for this biosynthetic capability in the two kingdoms.

Phylogenetic Clustering of UDP-Sugar Decarboxylases
Phylogenetic GroupEnzymePrimary Product(s)Representative Organisms
Group IUDP-Xylose Synthase (UXS)UDP-XylosePlants (Arabidopsis), Humans, Bacteria (Sinorhizobium meliloti), Fungi
Group IIArnA (C-terminal portion)UDP-4-keto-arabinoseBacteria (Escherichia coli)
Group IIIPlant UDP-Apiose/Xylose Synthase (UAS)UDP-Apiose and UDP-XyloseAngiosperms (Arabidopsis thaliana), Mosses (Physcomitrella patens), Green Algae (Netrium digitus)
Bacterial UDP-Apiose/Xylose Synthase (bUAS)Bacteria (Geminicoccus roseus, Xanthomonas pisi)

Convergent Evolution of this compound Biosynthesis in Different Organisms (Plants vs. Bacteria)

The discovery of UDP-apiose biosynthesis in bacteria was a significant finding, as apiose was long considered a "plant-specific" sugar. nih.govresearchgate.net The phylogenetic data, which places bacterial UAS (bUAS) in a separate clade from plant UAS, is a strong indicator of convergent evolution. plos.orgnih.gov This suggests that plants and certain bacteria independently evolved the enzymatic capability to produce this unique branched-chain sugar.

Further evidence for convergent evolution comes from the genetic organization surrounding the UAS genes. In bacteria, the operons that harbor genes for the synthesis of other sugar nucleotides, such as dTDP-rhamnose, are often highly conserved. nih.gov In contrast, the organization of genes flanking the bUAS gene is not conserved among the different bacterial species that possess it. nih.gov This lack of a conserved genetic context suggests that the bUAS gene may have a distinct and perhaps more recent ancestral origin, potentially acquired through mechanisms like horizontal gene transfer, followed by independent evolution. nih.gov The sporadic distribution of apiose-containing compounds in nature also supports the idea that this trait evolved independently in different lineages as a response to specific adaptive pressures. nih.gov

Implications for Glycan Diversity and Structural Evolution

The evolutionary history of this compound metabolism has profound implications for the diversification of glycans. The early emergence of the UAS enzyme in the green plant lineage provided a novel molecular building block, this compound, which could be used in various metabolic contexts. Initially, this may have been limited to secondary metabolism, creating a range of apiosylated flavonoids, glycosides, and other small molecules that could play roles in defense or signaling. nih.govnih.gov

With the evolution of vascular plants, this pre-existing metabolic capability was co-opted for a critical structural role. The evolution of apiosyltransferases that could utilize this compound as a substrate to build complex polysaccharides like RG-II was a major innovation. oup.com The incorporation of apiose into RG-II allows for the formation of borate-diester cross-links, which are essential for the tensile strength and integrity of the primary cell wall, facilitating the upright growth of vascular plants. researchgate.netnih.gov

The independent evolution of this compound synthesis in bacteria demonstrates that the utility of this branched-chain sugar is not limited to the plant kingdom. nih.gov Its presence suggests that bacteria have also evolved the necessary glycosyltransferases to incorporate apiose into their own unique glycans, although the specific structures and functions of these apiosylated molecules in bacteria are still under investigation. This parallel evolution underscores the structural and functional advantages that a branched-pentose can confer, leading to increased glycan diversity and complexity across disparate domains of life.

Future Directions and Research Perspectives in Udp D Apiose Studies

Identification and Characterization of Novel Apiosyltransferases

Apiosyltransferases are a specific class of glycosyltransferases that catalyze the transfer of D-apiose from UDP-D-apiose to an acceptor molecule. Despite the widespread occurrence of apiosylated compounds, the enzymes responsible for their synthesis have remained largely elusive until recently. The identification and characterization of novel apiosyltransferases are paramount for understanding the biosynthesis of these molecules and for enabling their biotechnological production.

Future research in this area will likely focus on several key strategies. Genome mining and bioinformatics approaches, leveraging the increasing availability of plant transcriptomic and genomic data, will be instrumental in identifying candidate apiosyltransferase genes. For instance, the recent identification of a flavone (B191248) 7-O-glucoside apiosyltransferase from celery, UGT94AX1, was guided by the rationale that the enzyme is likely a glycoside-specific glycosyltransferase (GGT). nih.govoup.com Similarly, researchers have identified and characterized PcApiT from parsley and GuApiGT from Glycyrrhiza uralensis, which are involved in the biosynthesis of flavonoid apiosylglucosides. researchgate.netmdpi.com

Once candidate genes are identified, their functional characterization will involve heterologous expression, typically in microbial systems like Escherichia coli or yeast, followed by in vitro enzymatic assays. mdpi.com These assays are crucial for determining the substrate specificity of the enzyme, including its preference for both the sugar donor (this compound) and various acceptor molecules. For example, studies on PcApiT and AgApiT have shed light on their substrate specificities and evolutionary relationships. mdpi.com

A significant challenge in this area is the chemical instability and limited commercial availability of this compound, which is required for these assays. oup.comresearchgate.net Therefore, the development of robust chemoenzymatic or purely enzymatic methods for the in situ synthesis of this compound will be a critical enabling technology for high-throughput screening of candidate apiosyltransferases.

Structural biology will also play a pivotal role in advancing our understanding of these enzymes. Solving the crystal structures of apiosyltransferases, as has been done for GuApiGT, can reveal the molecular basis for their substrate specificity and catalytic mechanism. researchgate.net This knowledge can, in turn, guide protein engineering efforts to create novel apiosyltransferases with altered or improved properties for biotechnological applications.

Table 1: Recently Identified and Characterized Apiosyltransferases

Enzyme NameSource OrganismSubstrate(s)FunctionReference
UGT94AX1Apium graveolens (celery)Flavone 7-O-glucosidesBiosynthesis of apiin (B1667559) and related compounds nih.govoup.com
PcApiT (UGT88Z2)Petroselinum crispum (parsley)Flavonoid 7-O-apiosylglucosidesBiosynthesis of flavonoid apiosylglucosides mdpi.com
GuApiGT (UGT79B74)Glycyrrhiza uralensisFlavonoid glycosides2″-O-apiosylation of flavonoid glycosides researchgate.net
AgApiTCeleryFlavonoid 7-O-apiosylglucosidesBiosynthesis of flavonoid apiosylglucosides mdpi.com

Biotechnological Applications of this compound Biosynthesis Pathways

The unique structural and bioactive properties of apiosylated compounds have generated significant interest in their biotechnological production. Harnessing the this compound biosynthesis pathway in engineered microorganisms or plant systems offers a promising and sustainable alternative to chemical synthesis or extraction from natural sources. nih.gov

A key strategy in this domain is metabolic engineering, where the biosynthetic pathway for this compound is introduced into a microbial host, such as E. coli or yeast. This typically involves the expression of a this compound/UDP-D-xylose synthase (AXS), the enzyme responsible for converting UDP-D-glucuronic acid into this compound and UDP-D-xylose. nih.gov To enhance the production of this compound, further engineering of the host's central metabolism may be necessary to increase the precursor pool of UDP-D-glucuronic acid. This can be achieved by overexpressing key enzymes in the UDP-glucose synthesis pathway, such as phosphoglucomutase and UDP-glucose pyrophosphorylase. mdpi.comresearchgate.net

Once a strain capable of producing this compound is established, it can be co-cultured with another strain expressing a specific apiosyltransferase and the necessary enzymes for synthesizing the acceptor molecule. This modular approach allows for the production of a wide range of apiosylated compounds. For example, researchers have successfully achieved the de novo biosynthesis of flavonoid apiosides, including the antitussive compound liquiritin (B1674860) apioside, by introducing the GuApiGT apiosyltransferase and its upstream genes into Nicotiana benthamiana. researchgate.net

Plant cell and tissue cultures, particularly hairy root cultures, also represent a viable platform for producing complex plant secondary metabolites. nih.govnih.gov These systems can be genetically engineered to overexpress key enzymes in the this compound and apiosylated compound biosynthesis pathways, potentially leading to significantly higher yields than those observed in the native plants.

Chemoenzymatic synthesis is another powerful approach that combines the advantages of chemical synthesis and biocatalysis. nih.gov In this strategy, chemically synthesized precursors can be converted to the final apiosylated product using one or more enzymes, including an apiosyltransferase. One-pot multienzyme (OPME) systems, where all the necessary enzymes are present in a single reaction vessel, are particularly attractive for their efficiency and cost-effectiveness. nih.gov

Future research will focus on optimizing these production platforms by identifying and overcoming metabolic bottlenecks, discovering novel and more efficient enzymes, and developing robust and scalable fermentation and downstream processing technologies.

Comprehensive Elucidation of D-Apiose Catabolic Pathways

While the biosynthesis of D-apiose has been studied for some time, the pathways for its degradation have only recently been uncovered. A comprehensive understanding of D-apiose catabolism is crucial for a complete picture of its role in biological systems and may reveal novel enzymes with potential biotechnological applications.

Recent groundbreaking research has elucidated four distinct catabolic pathways for D-apiose in various microorganisms from the human gut and soil microbiomes. nih.govnih.gov The discovery of these pathways was facilitated by a "genomic enzymology" strategy, which involved screening solute-binding proteins (SBPs) for their ability to bind D-apiose and then analyzing the genomic neighborhoods of the genes encoding these SBPs for putative catabolic enzymes. nih.govresearchgate.net

These pathways employ diverse enzymatic strategies to overcome the challenge of metabolizing a branched-chain sugar. Some of the novel enzymes discovered include D-apionate oxidoisomerase, which catalyzes a hydroxymethyl group migration, and 3-oxo-isoapionate-4-phosphate decarboxylase and 3-oxo-isoapionate-4-phosphate transcarboxylase/hydrolase, which are RuBisCO-like proteins (RLPs). nih.gov

One of the identified pathways involves the following key steps:

Oxidation of D-apiose to D-apionolactone, catalyzed by a dehydrogenase. nih.gov

Hydrolysis of the lactone to D-apionate.

A series of reactions involving phosphorylation, isomerization, and decarboxylation to ultimately yield intermediates of central metabolism.

Another pathway utilizes a transketolase to directly convert D-apiose into intermediates of central carbon metabolism. nih.gov

Future research in this area will aim to:

Discover additional catabolic pathways: It is likely that other, as-yet-undiscovered, pathways for D-apiose degradation exist in the vast diversity of the microbial world.

Perform detailed mechanistic studies: The novel enzymes identified in these pathways present exciting opportunities for detailed mechanistic and structural studies to understand their catalytic strategies.

Investigate the physiological role of D-apiose catabolism: Understanding why and under what conditions microorganisms utilize D-apiose as a carbon source will provide insights into microbial ecology and plant-microbe interactions.

Explore biotechnological applications: The enzymes of these catabolic pathways may be harnessed as biocatalysts for the synthesis of valuable chemicals or for the development of diagnostic tools.

Table 2: Key Enzyme Classes in Discovered D-Apiose Catabolic Pathways

Enzyme ClassFunctionReference
DehydrogenasesOxidation of D-apiose nih.gov
OxidoisomerasesHydroxymethyl group migration nih.gov
Decarboxylases (RLPs)Decarboxylation of β-ketoacid intermediates nih.govresearchgate.net
Transketolases"Debranching" of D-apiose nih.gov

Advanced Mechanistic Studies on C-Branched Sugar Formation Beyond D-Apiose

The formation of the C-branched structure of D-apiose, catalyzed by this compound/UDP-D-xylose synthase (UAXS), is a fascinating and complex enzymatic reaction. nih.gov It involves an NAD+-dependent oxidation, decarboxylation, a retro-aldol/aldol-type rearrangement of the carbon skeleton leading to ring contraction, and a final reduction. nih.govnih.gov Understanding the intricate mechanism of this reaction provides a foundation for exploring the broader landscape of C-branched sugar formation in nature.

Advanced mechanistic studies will employ a combination of techniques, including:

X-ray crystallography and cryo-electron microscopy: To obtain high-resolution structures of the enzymes in complex with substrates, intermediates, and inhibitors. This can provide snapshots of the catalytic cycle. nih.gov

Computational chemistry: Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the reaction pathway and identify key transition states and intermediates. nih.gov

Site-directed mutagenesis: To probe the roles of specific amino acid residues in the active site. nih.gov

Isotope labeling studies: To trace the fate of individual atoms during the reaction.

The insights gained from studying UAXS can be extended to investigate the formation of other C-branched sugars, which are found in a variety of natural products and bacterial cell walls. researchgate.net Enzymes catalyzing carbon-carbon bond formation are of great interest for their potential in synthetic biology and biocatalysis. researchgate.net These enzymes often employ radical-based mechanisms, as seen in many P450-catalyzed reactions, or involve the coupling of diradical systems. nih.gov

A key area of future investigation will be to identify and characterize the enzymes responsible for synthesizing other C-branched sugars. This will likely involve similar genome mining and functional genomics approaches as those used for apiosyltransferase discovery. By comparing the structures and mechanisms of these enzymes with that of UAXS, a deeper understanding of the evolutionary strategies for creating C-branched structures will emerge.

Furthermore, the principles learned from these natural systems can be applied to engineer novel enzymes capable of synthesizing non-natural C-branched sugars with unique properties. This could open up new avenues for the development of novel pharmaceuticals, biomaterials, and other high-value products.

Systems Biology Approaches to Understanding this compound Flux and Regulation

The biosynthesis of this compound is tightly integrated into the broader network of cellular metabolism, particularly nucleotide sugar metabolism and cell wall biosynthesis. A systems biology approach, which aims to understand the complex interactions between all the components of a biological system, is essential for a holistic understanding of this compound flux and its regulation. researchgate.net

Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a cell. wikipedia.org By using stable isotope tracers, such as 13C-labeled glucose, MFA can map the flow of carbon through the metabolic network and determine the flux through the this compound biosynthesis pathway. nih.gov This can help to identify rate-limiting steps and potential targets for metabolic engineering to enhance this compound production.

Transcriptomics, proteomics, and metabolomics can provide a global snapshot of the cellular state under different conditions. By integrating these "omics" datasets, it is possible to construct gene regulatory networks that control the expression of enzymes involved in this compound metabolism. For example, in the context of plant cell wall synthesis, a complex hierarchy of transcription factors has been shown to regulate the expression of the necessary biosynthetic genes. researchgate.net

Future systems biology studies on this compound will likely focus on:

Developing comprehensive metabolic models: These models will integrate genomic, transcriptomic, proteomic, and metabolomic data to simulate the behavior of the this compound metabolic network under various genetic and environmental perturbations.

Identifying regulatory hotspots: By analyzing the integrated data, it will be possible to identify key transcription factors, signaling molecules, and allosteric regulators that control the flux of metabolites into and out of the this compound pathway.

Understanding the interplay with other pathways: The biosynthesis of this compound is in competition with other pathways for common precursors, such as UDP-glucose. Systems biology approaches can help to elucidate the mechanisms that govern the partitioning of these precursors between different metabolic fates.

Informing metabolic engineering strategies: The insights gained from systems-level analyses will provide a rational basis for designing more effective metabolic engineering strategies for the overproduction of this compound and apiosylated compounds.

By embracing these future research directions, the scientific community is poised to unlock the full potential of this compound, from unraveling fundamental biological processes to developing innovative biotechnological applications.

Q & A

Q. What is the biological role of UDP-D-apiose in plant systems, and how is it experimentally validated?

this compound is critical for synthesizing apiogalacturonan, a polysaccharide in plant cell walls. Its role in salt tolerance has been demonstrated in marine plants like seagrasses (e.g., Zostera marina), where this compound synthase (AXS) activity correlates with enhanced boron sequestration in cell walls, mitigating toxicity under high salinity. Validation methods include enzymatic assays with AXS knockout mutants and comparative cell wall composition analysis via HPLC-MS .

Q. What experimental techniques are used to detect and quantify this compound in biological samples?

Detection relies on high-performance liquid chromatography (HPLC) coupled with UV-visible spectroscopy or Corona-charged aerosol detection (HPLC-CAD). For structural confirmation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) are employed. Phosphonate analogs of this compound (e.g., compound 8 ) are synthesized to overcome instability issues during analysis .

Q. How is the biosynthesis pathway of this compound distinguished from UDP-D-xylose in AXS-catalyzed reactions?

AXS catalyzes both this compound and UDP-D-xylose synthesis from UDP-glucuronic acid (UDP-GlcA). The bifurcation occurs via a retroaldol-aldol mechanism : this compound forms through C4-C5 bond cleavage and rearrangement, while UDP-D-xylose arises from C3-C4 bond cleavage. Isotopic labeling and kinetic studies using phosphonate analogs confirm distinct intermediates .

Advanced Research Questions

Q. What methodological challenges arise in synthesizing this compound phosphonate analogs, and how are they resolved?

Phosphonate analogs (e.g., 8 ) are prone to cyclization during synthesis due to nucleophilic attack by the 2-OH group, forming stable 5-membered rings (e.g., 23 ). To mitigate this, acetyl-protected intermediates (e.g., 25 ) are synthesized, and enzymatic deprotection (using acetyl esterase) is coupled with AXS assays. This strategy enables in situ generation of unstable substrates for mechanistic studies .

Q. How do conformational dynamics of UDP-D-xylose influence AXS catalytic reversibility?

Density functional theory (DFT) calculations reveal two chair conformers of UDP-D-xylose: the less stable conformer (7 ) aligns with AXS’s active site, enabling conversion to this compound, while the more stable conformer (33 ) forms a dead-end complex. This conformational inhibition explains why AXS cannot reverse the reaction under physiological conditions .

Q. How do data contradictions in AXS activity inform mechanistic hypotheses?

Q. How should researchers design assays to study unstable AXS substrates like this compound?

Use coupled enzyme systems (e.g., acetyl esterase + AXS) to generate unstable substrates in situ. Monitor reactions via real-time HPLC with dual detection (UV + CAD) to capture transient intermediates. For example, acetyl-protected 25 is enzymatically deprotected to 8 , enabling AXS activity measurement without substrate degradation .

Q. What strategies address stereochemical challenges in synthesizing D-apiose analogs?

  • Wittig reactions and mercuric iodide-mediated cyclizations introduce hydroxymethyl groups with desired stereochemistry.
  • Thioglycoside intermediates prevent premature cyclization.
  • X-ray crystallography validates stereochemical outcomes during synthesis .

Data Interpretation & Contradictions

Q. Why do AXS-catalyzed reactions yield xylose cyclic phosphonate (10) instead of UDP-D-xylose phosphonate (9)?

Nucleophilic attack by the 2-alkoxide ion on the vicinal phosphorus center in 9 triggers cyclization, forming 10 . This observation supports the retroaldol mechanism, as 2-OH ionization is required for C2-C3 bond cleavage in UDP-GlcA .

Q. How can researchers reconcile conflicting reports on AXS reversibility?

Earlier studies used native UDP-D-xylose (7 ), which is conformationally inhibited. Using phosphonate analogs (8 ) bypasses this limitation, revealing bidirectional activity. Thus, substrate design and conformational analysis are critical for accurate mechanistic interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.